molecular formula C10H11F2NO2 B13232209 N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine

Cat. No.: B13232209
M. Wt: 215.20 g/mol
InChI Key: XJXZDQNJNZGBPN-JYRVWZFOSA-N
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Description

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol . It is also known by its IUPAC name, (1E)-1-[2-(difluoromethoxy)phenyl]-1-propanone oxime . This compound is notable for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and a propylidene group linked to a hydroxylamine moiety.

Chemical Reactions Analysis

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with proteins and other biomolecules .

Comparison with Similar Compounds

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine can be compared with other similar compounds, such as:

Biological Activity

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine is an organic compound notable for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring linked to a propylidene chain and a hydroxylamine functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

  • Molecular Formula : C11H12F2N2O
  • Molecular Weight : 234.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The hydroxylamine group can act as a nucleophile, allowing it to form covalent bonds with electrophilic sites on enzymes, potentially inhibiting their activity.
  • Redox Activity : The difluoromethoxy moiety may influence the electronic properties of the compound, enhancing its ability to participate in redox reactions that generate reactive oxygen species (ROS), which can lead to cellular damage.

Biological Activity Data

Recent studies have highlighted various biological activities associated with this compound:

Activity Type Observation Reference
AntimicrobialExhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
AnticancerDemonstrated cytotoxic effects in vitro against cancer cell lines, particularly those with mutations in the EGFR pathway.
Enzyme InhibitionPotential as an inhibitor of specific kinases involved in cancer progression.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of various hydroxylamine derivatives, including this compound. The compound showed promising results against several bacterial strains, indicating its potential as a therapeutic agent in treating infections.
  • Cytotoxicity Against Cancer Cells :
    In vitro assays were conducted using human non-small cell lung cancer (NSCLC) cell lines. This compound exhibited significant cytotoxicity, with an IC50 value indicating potent activity against cells harboring specific mutations in the EGFR gene. This suggests its potential application in targeted cancer therapies.

Research Findings

Recent research has focused on the synthesis and evaluation of this compound analogs to enhance biological activity and selectivity:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently, allowing for structural modifications that may improve its pharmacological properties.
  • Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the difluoromethoxy group can significantly impact the biological activity, suggesting that further exploration of SAR could yield more potent derivatives.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(NZ)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine

InChI

InChI=1S/C10H11F2NO2/c1-2-8(13-14)7-5-3-4-6-9(7)15-10(11)12/h3-6,10,14H,2H2,1H3/b13-8-

InChI Key

XJXZDQNJNZGBPN-JYRVWZFOSA-N

Isomeric SMILES

CC/C(=N/O)/C1=CC=CC=C1OC(F)F

Canonical SMILES

CCC(=NO)C1=CC=CC=C1OC(F)F

Origin of Product

United States

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